7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
Description
This compound belongs to the benzo[b]1,6-naphthyridine class, characterized by a fused bicyclic aromatic system with a 10-oxo group and a carboxamide substituent at position 2. Key structural features include:
- Chloro and fluoro substituents at positions 7 and 6, respectively, enhancing electrophilicity and metabolic stability.
- 2,5-Dimethylphenyl group on the carboxamide moiety, contributing to steric bulk and lipophilicity.
Synthesis pathways for related benzo[b]1,6-naphthyridines involve cyclization of (chloropyridinyl)(2-isothiocyanatophenyl)methanones with secondary amines, followed by treatment with sodium hydride to yield carbothioamides .
Properties
IUPAC Name |
7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-12-4-5-13(2)17(10-12)25-22(29)27-9-8-18-15(11-27)21(28)14-6-7-16(23)19(24)20(14)26(18)3/h4-7,10H,8-9,11H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRKOUPCNJKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCC3=C(C2)C(=O)C4=C(N3C)C(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The carboxamide group in the target compound replaces the carboxylic acid in the 1,8-naphthyridine analogue , likely improving membrane permeability.
- Thiourea intermediates in carbothioamide synthesis exhibit higher yields (~70–85%) compared to the target’s carboxamide derivatives (~65–81%), suggesting reactivity differences between sulfur and oxygen-based functionalities.
Physicochemical and Spectroscopic Properties
Table 2: NMR Spectral Shifts in Related Compounds
Key Findings :
- The methyl group at C5 in the target compound produces a distinct singlet at δ 2.4 ppm, absent in non-methylated analogues .
- Aromatic proton shifts (δ 7.2–8.1 ppm) align with benzo[b]1,6-naphthyridine cores but vary slightly due to substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
